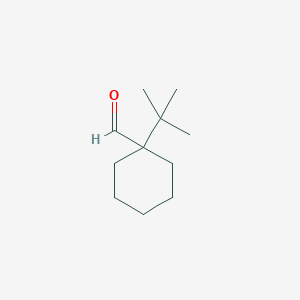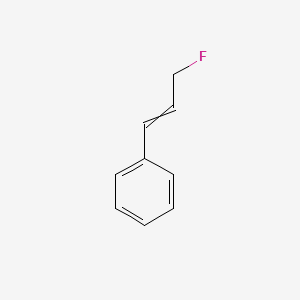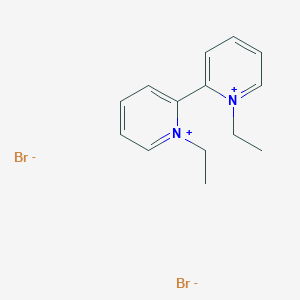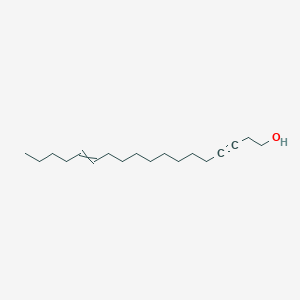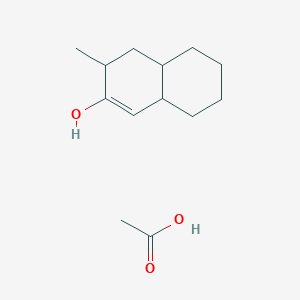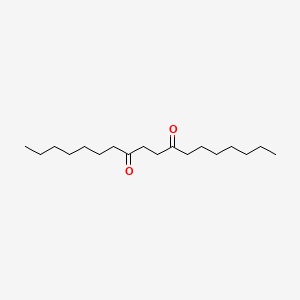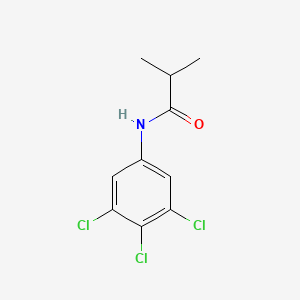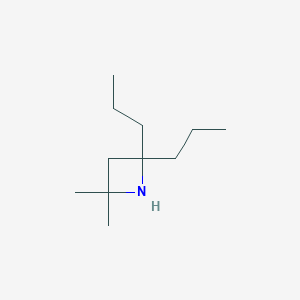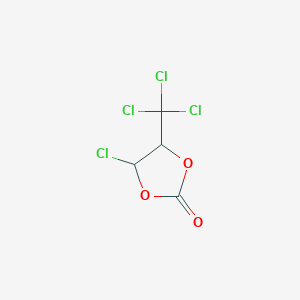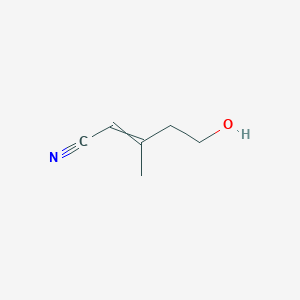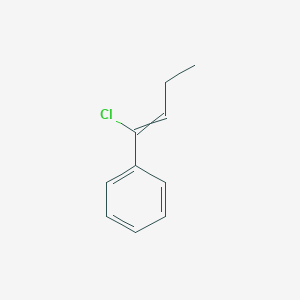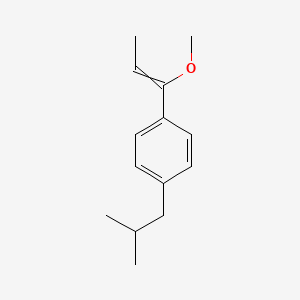
Asparaginyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asparaginyl-glycine is a dipeptide composed of the amino acids asparagine and glycine. Dipeptides like this compound are important in various biological processes, including protein synthesis and metabolism. Asparagine is a non-essential amino acid, meaning the body can synthesize it, while glycine is the simplest amino acid, playing a crucial role in the formation of proteins and other biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Asparaginyl-glycine can be synthesized through peptide bond formation between asparagine and glycine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a solid resin, with each step involving deprotection and coupling reactions. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents like HOBt.
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods, utilizing enzymes like asparaginyl endopeptidases. These enzymes catalyze the formation of peptide bonds with high specificity and efficiency. The use of recombinant DNA technology allows for the large-scale production of these enzymes, facilitating the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Asparaginyl-glycine can undergo various chemical reactions, including:
Oxidation: The amino groups in this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in this compound to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted dipeptides with modified functional groups.
Aplicaciones Científicas De Investigación
Asparaginyl-glycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying peptide bond formation and hydrolysis.
Biology: Plays a role in protein synthesis and metabolism studies.
Medicine: Investigated for its potential therapeutic effects and as a building block for peptide-based drugs.
Industry: Utilized in the production of bioactive peptides and as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of asparaginyl-glycine involves its incorporation into proteins and peptides. The peptide bond between asparagine and glycine is formed through a condensation reaction, releasing a molecule of water. This dipeptide can interact with various enzymes and receptors, influencing biological pathways and processes. The molecular targets and pathways involved include protein synthesis machinery and metabolic enzymes.
Comparación Con Compuestos Similares
Asparagine: An amino acid involved in protein synthesis and nitrogen metabolism.
Glycine: The simplest amino acid, playing a role in protein synthesis and neurotransmission.
Asparaginyl-alanine: Another dipeptide with similar properties but different biological activities.
Uniqueness: Asparaginyl-glycine is unique due to its specific combination of asparagine and glycine, which imparts distinct chemical and biological properties. Its simplicity and versatility make it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
67576-72-1 |
|---|---|
Fórmula molecular |
C6H11N3O4 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C6H11N3O4/c7-3(1-4(8)10)6(13)9-2-5(11)12/h3H,1-2,7H2,(H2,8,10)(H,9,13)(H,11,12)/t3-/m0/s1 |
Clave InChI |
KLKHFFMNGWULBN-VKHMYHEASA-N |
SMILES isomérico |
C([C@@H](C(=O)NCC(=O)O)N)C(=O)N |
SMILES canónico |
C(C(C(=O)NCC(=O)O)N)C(=O)N |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



